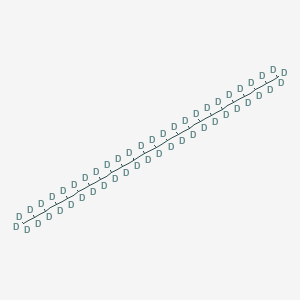

Tetracosane-D50

説明

Tetracosane, also known as n-C24H50, is a long-chain hydrocarbon belonging to the class of n-alkanes. It is a molecule composed of a straight chain of 24 carbon atoms, each bonded to hydrogen atoms to satisfy the four bonds of carbon, resulting in a saturated hydrocarbon. The studies on tetracosane have explored its structural properties, phase transitions, and interactions with other molecules.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of tetracosane-D50, they do provide insights into the synthesis of related compounds. For instance, the synthesis of tetra(o-tolyl)diborane(4) was achieved and characterized using density functional theory (DFT) calculations . This process involved the cleavage of H-H and B-B bonds, which is a fundamental type of reaction that could be relevant in the synthesis of various hydrocarbons, including tetracosane.

Molecular Structure Analysis

The molecular structure of tetracosane has been studied using infrared and Raman spectroscopies. These studies revealed that tetracosane can exist in an amorphous state and undergoes several relaxation processes as the temperature is raised. The relaxation is not a single-step process, and metastable orthorhombic-type subcells appear during the relaxation process before the stable triclinic crystal structure is attained .

Chemical Reactions Analysis

The chemical reactions involving tetracosane are not directly detailed in the provided papers. However, the cleavage of dihydrogen as seen in the synthesis of tetra(o-tolyl)diborane(4) suggests that tetracosane could potentially undergo similar bond cleavage reactions under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetracosane have been extensively studied. The binary phase diagram of molecular alloys of tetracosane and hexacosane shows the existence of various solid solutions and phase transitions that occur with temperature changes . The solid-state phase transition of tetracosane has been observed using IR spectroscopy and differential scanning calorimetry (DSC), indicating the formation of hexagonal phase nanonuclei within the lamellar cores . Additionally, the presence of conformational defects in tetracosane affects the development of structural phase transitions, promoting transitions between different rotator phases in the solid state . The structural behavior of tetracosane in mixtures with hexacosane has been characterized by calorimetry and X-ray analyses, revealing multiple solid solutions and phase transitions similar to those observed in pure n-alkanes .

科学的研究の応用

Isotopic Exchange and Radical Migration : A study by Clough (1987) showed that irradiation of a mixture of tetracosane-H50 and tetracosane-D50 in solid state led to high-yield isotopic exchange. This suggests a chain-reaction process specific to the solid phase, providing evidence of free radical transport in solid organics through a 'hydrogen-hopping' mechanism (Clough, 1987).

Phase Change Materials : Shin et al. (2021) researched encapsulated n-tetracosane@SiO2 with silver nanoparticles, finding that this combination improves thermal conductivity and energy storage efficiency, making it a promising material for thermal energy storage applications (Shin et al., 2021).

Molecular Dynamics of Monolayers : Firlej et al. (2008) conducted molecular dynamics simulations of a tetracosane monolayer adsorbed on graphite. Their findings include detailed insights into phase behavior and the critical sensitivity of phase transitions to electrostatic interactions in the model (Firlej et al., 2008).

Identification of Gasolines : Nekhoroshev et al. (2009) proposed a procedure using tetracosane as a marker for identifying gasoline samples, demonstrating its potential use in forensic and quality control applications (Nekhoroshev et al., 2009).

Biodegradation in Saline Environments : Dastgheib et al. (2011) discovered that a strain of Alcanivorax sp. can degrade more than 90% of tetracosane in saline soils, suggesting its use in bioremediation of saline soils contaminated with hydrocarbons (Dastgheib et al., 2011).

Structural Behavior in Mixtures : Achour-Boudjema et al. (1995) studied the structural behavior of n-tetracosane in mixtures with n-hexacosane, providing insights into the phase transitions and solid solutions in such binary systems (Achour-Boudjema et al., 1995).

Structural Relaxation in Amorphous States : Ishii et al. (1995) investigated structural relaxation in amorphous tetracosane using infrared and Raman spectroscopies, highlighting the complex relaxation processes that occur in disordered hydrocarbons (Ishii et al., 1995).

Cytotoxic Activity : Uddin et al. (2012) evaluated the cytotoxic activity of tetracosane isolated from the Bangladeshi medicinal plant Acrostichum aureum, showing its potential in cancer treatment (Uddin et al., 2012).

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-pentacontadeuteriotetracosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOSGDOYLQNASK-KNUOVWDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167714 | |

| Record name | Tetracosane-d50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetracosane-D50 | |

CAS RN |

16416-32-3 | |

| Record name | Tetracosane-d50 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracosane-d50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)